Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate is a chemical compound classified under the category of heterocyclic compounds, specifically pyridines. This compound features a dioxole ring fused with a pyridine structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The systematic name reflects its structural components, indicating the presence of both ethyl and carboxylate functional groups.
Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate can be derived from various synthetic routes that involve the manipulation of pyridine and dioxole derivatives. It is classified as a carboxylate ester, which is a type of ester formed from the reaction of an alcohol (in this case, ethyl alcohol) and a carboxylic acid. The compound's classification as a heterocyclic compound positions it among other biologically active molecules that exhibit significant pharmacological properties.
The synthesis of Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate typically involves several steps:
The technical details include controlling reaction conditions such as temperature, solvent choice (often using dichloromethane or ethanol), and reaction time to optimize yield and purity.
For instance, one common method involves using dicyclohexylcarbodiimide (DCC) as a coupling agent in conjunction with a catalytic amount of 4-dimethylaminopyridine to facilitate the formation of the ester bond during the final step of synthesis .
The molecular structure of Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate can be represented as follows:
The structure features a pyridine ring fused with a dioxole moiety and an ethyl carboxylate group. The specific arrangement of atoms contributes to its unique chemical reactivity and potential biological activity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure. For example, characteristic peaks in the NMR spectrum can indicate the presence of specific functional groups and their environments within the molecule.
Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate can participate in various chemical reactions:
For example, in nucleophilic substitution reactions, conditions such as solvent polarity and temperature can significantly influence reaction rates and outcomes. The use of polar aprotic solvents often enhances nucleophilicity.
The mechanism of action for Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate primarily involves its interactions at the molecular level with biological targets. Its heterocyclic structure allows it to interact with enzymes or receptors that recognize similar structural motifs.
Studies have shown that compounds with similar structures exhibit activities such as inhibition of certain enzymes or modulation of receptor activity. Quantitative structure-activity relationship (QSAR) analyses may provide insights into how structural variations affect biological activity.
Relevant data from studies indicate melting points, boiling points, and spectral data that confirm its identity and purity.
Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate has potential applications in:
Research continues to explore its full potential across these fields, emphasizing its importance as a versatile compound in organic chemistry.
Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate (CAS 76470-36-5) is a fused bicyclic heterocycle characterized by a pyridine ring annulated with a 1,3-dioxole moiety at its [4,5-b] positions. Its molecular formula is C₉H₉NO₄ (MW: 195.17 g/mol), with a canonical SMILES representation of "CCOC(=O)C1C=C2OCOC2=NC=1" [1]. This structural architecture positions the ethyl carboxylate group at C6, creating a synthetically versatile handle for derivatization. The dioxolo bridge imposes planarity and electron-rich character on the system, while the ester group enables participation in nucleophilic substitution, condensation, and cyclization reactions [5] [9]. Its isomeric counterpart, Ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate (CAS 76470-28-5), demonstrates how minor positional changes in the dioxole fusion alter electronic distribution and biological interactions [5].
The integration of 1,3-dioxole units into nitrogenous heterocycles emerged as a strategy to enhance metabolic stability and target affinity. Early research focused on natural product-inspired designs, later transitioning to targeted synthetic analogs.
β-Carboline and quinoline alkaloids served as foundational templates for dioxolo-fused systems. Nigritanine, a heterodimer β-carboline featuring a dioxolo-containing quinoline subunit (Figure 1), exhibited potent anti-Staphylococcus activity (MIC = 128 µM) without cytotoxicity toward human keratinocytes or erythrocytes [6]. This highlighted the pharmacophoric potential of the dioxolo[4,5-b]pyridine core in circumventing antibiotic resistance. Similarly, oxolinic acid (5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid) was developed as a quinolone antibiotic targeting Gram-negative pathogens. Its synthesis relied on 3,4-methylenedioxyaniline as the key dioxolo-bearing building block [9].
Contemporary medicinal chemistry exploits this scaffold for kinase inhibition and DNA-interactive agents:
Table 1: Evolution of Key Dioxolo[4,5-b]pyridine-Containing Bioactive Agents
Compound | Core Structure | Biological Target/Activity | Key Advancement |
---|---|---|---|
Nigritanine | β-Carboline-dioxoloquinoline heterodimer | Anti-Staphylococcus aureus (128 µM) | Demonstrated selective toxicity against resistant strains [6] |
Oxolinic Acid | Dioxolo[4,5-g]quinolone | DNA gyrase inhibitor | Validated dioxolo fusion for antibacterial activity [9] |
MDL-101 Derivatives | Maleimide-dioxolo hybrids | GSK-3β inhibition (IC₅₀ < 100 nM) | Achieved CNS penetration for mood disorder modulation |
Chromeno[3,2-c]quinolines | Dioxolo-constrained quinoline | Topoisomerase I inhibition | Improved DNA binding via planarity enforcement [7] |
The ethyl carboxylate group at C6 serves as a critical modulator of physicochemical properties and synthetic utility, influencing both pharmacodynamics and chemical tractability.
The ethyl carboxylate enables diverse derivatization pathways essential for structure-activity relationship (SAR) expansion:
Table 2: Reactivity and Bioactivity Modulation by Ethyl Carboxylate Modifications
Transformation | Reaction Partners | Key Products | Biological Impact |
---|---|---|---|
Amidation | Piperazine, amino sugars | Piperazinyl quinolones (e.g., norfloxacin); Glycoconjugates (e.g., LS-TG-2P) | Enhanced water solubility; GP130 binding [8] [9] |
Hydrolysis/Decarboxylation | NaOH; Cu catalysis | Carboxylic acids; Decarboxylated heterocycles | Bioisosteres for ion channel modulation [7] |
Friedländer Annulation | 2-Aminobenzaldehydes/ketones | Fused quinoline-diazepines (e.g., dibenzo[1,6]naphthyridines) | Improved DNA intercalation and topoisomerase inhibition [7] |
Reduction | DIBAL-H / LiAlH₄ | Hydroxymethyl derivatives | Prodrugs for CNS delivery |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0